molecular formula C11H10ClNS B13796271 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole CAS No. 61323-78-2

2-Chloro-4-(4-ethylphenyl)-1,3-thiazole

Cat. No.: B13796271
CAS No.: 61323-78-2
M. Wt: 223.72 g/mol
InChI Key: ICGKCKOOMPIEIR-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-ethylphenyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a 4-ethylphenyl group at the 4-position. Thiazole rings are known for their aromaticity and presence in various biologically active molecules, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(4-ethylphenyl)thiazole typically involves the reaction of 4-ethylphenylthiourea with α-haloketones under basic conditions. The reaction proceeds through cyclization to form the thiazole ring. Common reagents include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in solvents like ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(4-ethylphenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: 2-amino-4-(4-ethylphenyl)thiazole, 2-thio-4-(4-ethylphenyl)thiazole.

    Oxidation Products: 2-chloro-4-(4-ethylphenyl)thiazole sulfoxide, 2-chloro-4-(4-ethylphenyl)thiazole sulfone.

    Reduction Products: Dihydro-2-chloro-4-(4-ethylphenyl)thiazole.

Scientific Research Applications

2-Chloro-4-(4-ethylphenyl)thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(4-ethylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of biological pathways. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic processes .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-(4-ethylphenyl)thiazole is unique due to the combined presence of the chlorine atom and the 4-ethylphenyl group, which confer distinct chemical reactivity and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .

Properties

CAS No.

61323-78-2

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

2-chloro-4-(4-ethylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10ClNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3

InChI Key

ICGKCKOOMPIEIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)Cl

Origin of Product

United States

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